azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
Overview
Description
Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of the difluorohexahydrocyclopenta[c]pyrrol moiety adds to the compound’s unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinone derivatives.
Introduction of the Difluorohexahydrocyclopenta[c]pyrrol Moiety: This step may involve the use of fluorinating agents and cyclization reactions to form the hexahydrocyclopenta[c]pyrrol ring system.
Final Coupling Reaction: The azetidine and difluorohexahydrocyclopenta[c]pyrrol intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms in the azetidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine or difluorohexahydrocyclopenta[c]pyrrol moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carbonyl derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the biological activity of azetidine derivatives.
Medicine: Potential use in drug discovery and development, particularly for compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The difluorohexahydrocyclopenta[c]pyrrol moiety may enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.
Fluorinated Heterocycles: Compounds containing fluorinated ring systems similar to the difluorohexahydrocyclopenta[c]pyrrol moiety.
Uniqueness
Azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is unique due to the combination of the azetidine ring and the difluorohexahydrocyclopenta[c]pyrrol moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
azetidin-3-yl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O/c12-11(13)2-1-7-5-15(6-9(7)11)10(16)8-3-14-4-8/h7-9,14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVXQVXCIJFJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)C3CNC3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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